2-Bromo-2-methylvaleryl chloride
Description
2-Bromo-2-methylvaleryl chloride is a brominated acyl chloride characterized by a branched alkyl chain (valeryl group) substituted with a methyl and bromine atom at the alpha position. This compound is primarily utilized in organic synthesis as an electrophilic alkylating agent or intermediate for constructing complex molecules, such as pharmaceuticals or agrochemicals. The bromine atom at the alpha position enhances its reactivity by stabilizing the transition state during nucleophilic substitution reactions, while the methyl group influences steric effects and solubility.
Key physical properties (inferred from structural analogs) likely include:
- Molecular formula: C₆H₁₀BrClO
- Boiling point: Estimated 150–180°C (based on similar brominated acyl chlorides).
- Solubility: Low polarity due to the acyl chloride group, soluble in dichloromethane or THF.
Properties
Molecular Formula |
C6H10BrClO |
|---|---|
Molecular Weight |
213.50 g/mol |
IUPAC Name |
2-bromo-2-methylpentanoyl chloride |
InChI |
InChI=1S/C6H10BrClO/c1-3-4-6(2,7)5(8)9/h3-4H2,1-2H3 |
InChI Key |
JLTPAUBMVVXYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Substituents : Two phenyl groups vs. a methyl and valeryl chain in 2-bromo-2-methylvaleryl chloride.
- Reactivity : The bulky phenyl groups in 2-bromo-2,2-diphenylacetyl chloride reduce nucleophilic substitution rates compared to the less sterically hindered this compound.
Non-Brominated Acyl Chlorides (e.g., 2-Methylvaleryl Chloride)
Reactivity :
- The absence of bromine in 2-methylvaleryl chloride reduces electrophilicity, making it less reactive in SN₂ reactions.
- Bromine’s electron-withdrawing effect in this compound accelerates reactions with nucleophiles like amines or alcohols.
Thermal Stability :
2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)
- Functional Groups : A benzylamine hydrochloride vs. an acyl chloride.
- Reactivity : The acyl chloride group in this compound enables nucleophilic acyl substitution, whereas the benzylamine group undergoes alkylation or condensation.
- Synthesis : Both compounds likely involve bromination steps, but 2-bromo-4-fluorobenzylamine hydrochloride requires additional amine protection/deprotection strategies .
Comparative Data Table
| Property | This compound | 2-Bromo-2,2-diphenylacetyl Chloride | 2-Methylvaleryl Chloride |
|---|---|---|---|
| Molecular Formula | C₆H₁₀BrClO | C₁₄H₁₀BrClO | C₆H₁₁ClO |
| Key Substituents | Bromine, methyl, valeryl | Bromine, diphenyl | Methyl, valeryl |
| Reactivity (SN₂) | High (moderate steric hindrance) | Low (high steric hindrance) | Low (no bromine) |
| Thermal Stability | Moderate | High | High |
| Typical Solvents | DCM, THF | Toluene, DCM | Ether, DCM |
Research Findings and Limitations
- Synthetic Utility : Brominated acyl chlorides like this compound are preferred in reactions requiring controlled steric environments and high electrophilicity.
- Gaps in Evidence : The provided sources lack direct data on this compound, necessitating reliance on analogs like 2-bromo-2,2-diphenylacetyl chloride and synthesis methodologies for related brominated compounds .
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